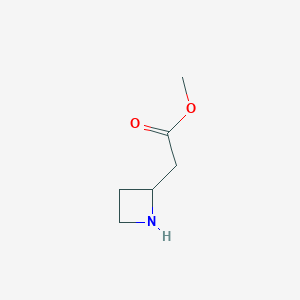

Methyl 2-(azetidin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(azetidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEYJVKCCZPPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-(azetidin-2-yl)acetate" synthesis from azetidine-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of Methyl 2-(azetidin-2-yl)acetate from Azetidine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting azetidine-2-carboxylic acid into its methyl ester, Methyl 2-(azetidin-2-yl)acetate. As a valuable, conformationally constrained building block in medicinal chemistry, the efficient synthesis of this compound is of significant interest to researchers and drug development professionals.[1] This document details two primary, field-proven strategies: a direct, one-pot esterification yielding the hydrochloride salt, and a more controlled, multi-step approach involving nitrogen protection and deprotection. The causality behind experimental choices, detailed step-by-step protocols, and comparative analysis are provided to enable informed methodological selection for laboratory and process chemistry applications.

Introduction: The Strategic Importance of Azetidine Scaffolds

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, a four-membered ring homolog of proline.[2][3] Its incorporation into bioactive molecules imparts a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. The target molecule, Methyl 2-(azetidin-2-yl)acetate, serves as a key intermediate, extending the functionality from the core ring and enabling its use in peptide synthesis and the construction of more complex molecular architectures.[4][5][6]

The primary challenge in the direct esterification of azetidine-2-carboxylic acid lies in the dual reactivity of the molecule. The secondary amine in the azetidine ring is nucleophilic and can compete with the desired alcohol nucleophile, leading to side reactions such as intermolecular amide bond formation. Therefore, a robust synthetic strategy must address the selective esterification of the carboxylic acid while temporarily deactivating the amine functionality.

Comparative Overview of Synthetic Strategies

Two principal pathways are presented for the synthesis of Methyl 2-(azetidin-2-yl)acetate. The choice between them depends on the desired final product form (hydrochloride salt vs. free base), scale, and the need for orthogonal protecting group strategies in a larger synthetic sequence.

| Parameter | Pathway 1: Direct Esterification (SOCl₂/Methanol) | Pathway 2: N-Protection/Deprotection Strategy |

| Core Principle | In situ protection of the amine as a hydrochloride salt, followed by acid-catalyzed esterification. | Explicit protection of the amine (e.g., as a Boc-carbamate), followed by esterification and subsequent deprotection. |

| Number of Steps | One primary synthetic step. | Three distinct synthetic steps. |

| Reagents | Azetidine-2-carboxylic acid, Methanol, Thionyl Chloride (SOCl₂). | Azetidine-2-carboxylic acid, (Boc)₂O, Methanol, Esterification Agent (e.g., MeI, TMS-diazomethane), Strong Acid (e.g., TFA, HCl). |

| Typical Product Form | Hydrochloride Salt (HCl·H-Aze-OMe). | Free Base (H-Aze-OMe) or salt, depending on final workup. |

| Advantages | Highly efficient, atom-economical, rapid, and often requires minimal purification.[7][8] | Milder conditions for esterification are possible; the N-protected intermediate is stable and can be used in other reactions.[4][9] |

| Disadvantages | Highly acidic and corrosive reagents; exothermic reaction requires careful control. | Longer overall sequence, requires chromatographic purification at multiple stages, lower overall yield. |

Pathway 1: Direct Esterification via Thionyl Chloride in Methanol

This is the most classic, direct, and widely utilized method for the esterification of amino acids.[7][10] The strategy leverages the dual functionality of the thionyl chloride/methanol reagent system.

Mechanistic Rationale

The causality of this reaction is multifaceted and highly efficient:

-

In Situ HCl Generation: Thionyl chloride (SOCl₂) reacts exothermically with methanol (MeOH) to generate hydrogen chloride (HCl) gas and methyl sulfite.

-

Amine Protection: The generated HCl immediately protonates the basic nitrogen of the azetidine ring, forming the ammonium salt. This positively charged group is no longer nucleophilic, effectively "protecting" it from participating in side reactions.

-

Carboxyl Activation & Esterification: The reaction proceeds via two synergistic mechanisms:

-

Fischer Esterification: The in situ generated HCl acts as a strong acid catalyst, protonating the carboxylic acid carbonyl and activating it for nucleophilic attack by methanol.[11][12][13][14]

-

Acyl Chloride Intermediate: Thionyl chloride can also directly convert the carboxylic acid to a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol.[15]

-

The combination of these processes results in a rapid and high-yielding conversion to the methyl ester hydrochloride salt.

Experimental Protocol: Synthesis of Methyl 2-(azetidin-2-yl)acetate Hydrochloride

Materials:

-

Azetidine-2-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous methanol.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly, add thionyl chloride dropwise to the stirring methanol over 15-20 minutes. Caution: This addition is highly exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

-

Once the addition is complete, add azetidine-2-carboxylic acid to the cold solution in one portion.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature overnight or gently reflux for 3-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[7]

-

Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude hydrochloride salt of the product.

-

Triturate the solid with cold diethyl ether, stir vigorously, and then collect the solid by vacuum filtration. Wash the filter cake with additional cold diethyl ether to remove any non-polar impurities.

-

Dry the white crystalline solid under high vacuum to yield the pure Methyl 2-(azetidin-2-yl)acetate hydrochloride.

Workflow Diagram

Caption: Workflow for Direct Esterification of Azetidine-2-carboxylic Acid.

Pathway 2: N-Protection, Esterification, and Deprotection Strategy

This pathway offers a more controlled, albeit longer, approach. It is particularly useful when the final product is desired as the free base or when other functional groups in a more complex substrate are incompatible with the harsh conditions of the thionyl chloride method. The tert-butyloxycarbonyl (Boc) group is the most common choice for this purpose due to its stability and ease of removal under specific acidic conditions.[4][16][17]

Step A: N-Boc Protection

Mechanistic Rationale: The secondary amine of azetidine-2-carboxylic acid acts as a nucleophile, attacking one of the electrophilic carbonyls of di-tert-butyl dicarbonate ((Boc)₂O). A mild base is used to neutralize the protonated amine and the tert-butoxycarboxylic acid byproduct.

Protocol: Synthesis of 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-Aze-OH)

-

Dissolve azetidine-2-carboxylic acid in a mixture of 1,4-dioxane and water.

-

Add a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the solution.

-

To the stirring solution, add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise.

-

Stir the reaction at room temperature overnight.

-

After completion, concentrate the mixture to remove the dioxane.

-

Perform an acidic workup: acidify the aqueous residue to pH 2-3 with cold 1N HCl.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-Aze-OH, often as a white solid.[18]

Step B: Esterification of Boc-Aze-OH

Mechanistic Rationale: With the amine protected, the carboxylic acid can be esterified under standard conditions. A common method is an Sₙ2 reaction where the carboxylate, formed by deprotonation with a mild base, acts as a nucleophile to displace a halide from an alkylating agent like methyl iodide.

Protocol: Synthesis of Methyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate (Boc-Aze-OMe)

-

Dissolve Boc-Aze-OH in a polar aprotic solvent such as acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃), to the solution.

-

Add methyl iodide (MeI) and stir the mixture at room temperature until the reaction is complete.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The residue can be purified by flash column chromatography on silica gel to yield pure Boc-Aze-OMe.

Step C: N-Boc Deprotection

Mechanistic Rationale: The Boc group is designed to be labile under strong acid conditions. The acid protonates the carbonyl oxygen of the carbamate, leading to the collapse of the intermediate and elimination of isobutylene and carbon dioxide, liberating the free amine.

Protocol: Synthesis of Methyl 2-(azetidin-2-yl)acetate

-

Dissolve the purified Boc-Aze-OMe in an anhydrous solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.[16][19]

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the free base is desired, dissolve the residue in a minimal amount of water, basify with a base like NaHCO₃ or K₂CO₃, and extract with an organic solvent. Dry the organic layer and concentrate to yield the final product. If the hydrochloride salt is desired (from the HCl/dioxane method), the residue can be triturated with ether as in Pathway 1.[19]

Workflow Diagram

Caption: Multi-step Synthesis via N-Boc Protection and Deprotection.

Conclusion and Recommendations

The synthesis of Methyl 2-(azetidin-2-yl)acetate from its parent carboxylic acid can be accomplished efficiently through two distinct and reliable strategies.

-

For speed, efficiency, and large-scale synthesis where the final product is acceptable as the hydrochloride salt , the Direct Esterification with Thionyl Chloride in Methanol (Pathway 1) is unequivocally the superior method. Its one-pot nature, high yields, and simple purification make it the industry standard for preparing amino acid methyl esters.

-

For small-scale synthesis, increased substrate complexity, or when the final product is required as the free base , the N-Protection/Deprotection Strategy (Pathway 2) provides greater control. While more labor-intensive, it avoids harsh reagents during the esterification step and generates a stable, versatile N-Boc intermediate that can be valuable for other synthetic transformations.

The selection of the optimal pathway is therefore a function of the specific goals of the research or development program, balancing the need for speed and scalability against the requirements for reaction condition mildness and final product form.

References

-

ResearchGate. What are different ways to convert Amino Acid carboxylic acid into ester?. Available from: [Link]

-

Scientific.Net. Synthesis of L-Azetidine-2-Carboxylic Acid. Available from: [Link]

-

Scribd. Amino Acid Esterification Method. Available from: [Link]

-

ResearchGate. Synthesis of L -Azetidine-2-Carboxylic Acid. Available from: [Link]

-

J-STAGE. Efficient Route to (S)-Azetidine-2-carboxylic Acid. Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

-

PubMed. Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Available from: [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

-

HETEROCYCLES. A multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Available from: [Link]

-

Core. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

-

KTU ePubl. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. Available from: [Link]

-

ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. Available from: [Link]

-

RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]

- Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

ResearchGate. (PDF) Direct Access to L-Azetidine-2-carboxylic Acid. Available from: [Link]

-

ACS Publications. Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry. Available from: [Link]

-

LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

-

ResearchGate. Resolution of D -azetidine-2-carboxylic acid. Available from: [Link]

-

MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

-

Croatica Chemica Acta. Synthesis, Structure Elucidation and Reactivity of Novel Azetidinone-oxiranes. Available from: [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

- Google Patents. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Available from: [Link]

-

University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

-

Chemistry Steps. Converting Carboxylic Acids to Esters. Available from: [Link]

-

PrepChem.com. Preparation of methyl 2-azidoacetate. Available from: [Link]

-

Journal of Zhejiang University. Research advances in L-azetidine-2-carboxylic acid. Available from: [Link]

-

PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Available from: [Link]

Sources

- 1. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. athabascau.ca [athabascau.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. mcours.net [mcours.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Boc-D-Azetidine-2-carboxylic acid | 228857-58-7 [chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 2-(azetidin-2-yl)acetate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1][2] Its incorporation into molecular design can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while offering a rigid framework for the precise spatial arrangement of functional groups.[2] This guide provides a comprehensive technical overview of Methyl 2-(azetidin-2-yl)acetate, a specific, yet less documented, derivative of this important class of compounds. Due to the limited publicly available data for this specific isomer, this document will also draw upon established knowledge of closely related azetidine derivatives to provide a holistic and practical resource for researchers.

Chemical Identity and Physicochemical Properties

Methyl 2-(azetidin-2-yl)acetate is a heterocyclic organic compound with the molecular formula C6H11NO2. The core of the molecule is an azetidine ring substituted at the 2-position with a methyl acetate group. The hydrochloride salt form is often utilized to improve stability and handling characteristics.[3]

Below is a table summarizing the key physicochemical properties of Methyl 2-(azetidin-2-yl)acetate and its more extensively characterized isomer, Methyl 2-(azetidin-3-yl)acetate, for comparative purposes.

| Property | Methyl 2-(azetidin-2-yl)acetate | Methyl 2-(azetidin-3-yl)acetate | Methyl 2-(azetidin-3-yl)acetate HCl |

| CAS Number | 1391199-75-9[4] | 890849-61-3[2] | 1229705-59-2[2][3] |

| Molecular Formula | C6H11NO2[4] | C6H11NO2[2] | C6H12ClNO2[2][3] |

| Molecular Weight | 129.16 g/mol [4] | 129.16 g/mol [2] | 165.62 g/mol [2][3] |

| SMILES | O=C(OC)CC1NCC1[4] | COC(=O)CC1CNC1[2] | Not Available |

| Purity (Typical) | Not specified | Not specified | 95%[3] |

Synthetic Strategies for Azetidine-Based Acetates

While specific synthetic protocols for Methyl 2-(azetidin-2-yl)acetate are not readily found in the literature, a plausible route can be devised based on established azetidine chemistry. A common precursor for 2-substituted azetidines is (2R)-azetidin-2-yl]methanol.[5] The synthesis of related azetidine derivatives often involves multi-step sequences, including the protection of the azetidine nitrogen, functional group manipulation, and final deprotection.

Proposed Synthetic Workflow

A logical approach to the synthesis of Methyl 2-(azetidin-2-yl)acetate would involve the oxidation of a protected azetidine-2-methanol to the corresponding aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetate moiety, and subsequent deprotection.

Sources

Spectroscopic Data of Methyl 2-(azetidin-2-yl)acetate: A Technical Guide

Introduction

Methyl 2-(azetidin-2-yl)acetate, also known as methyl azetidine-2-carboxylate, is a saturated four-membered nitrogen-containing heterocycle. The azetidine ring is a significant structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and act as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-(azetidin-2-yl)acetate, primarily focusing on its hydrochloride salt, for which experimental data is more readily accessible. Understanding the spectral characteristics of this compound is crucial for its synthesis, purification, and characterization in research and drug development settings.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering expert interpretation and practical insights for scientists and researchers.

Chemical Structure and Physicochemical Properties

The fundamental chemical identity and computed properties for methyl 2-(azetidin-2-yl)acetate and its hydrochloride salt are summarized below.

| Identifier | Value | Source |

| Compound Name | Methyl 2-(azetidin-2-yl)acetate | |

| IUPAC Name | methyl azetidine-2-carboxylate | PubChem[1] |

| CAS Number | 1391199-75-9 | BLD Pharm[2] |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Compound Name | Methyl 2-(azetidin-2-yl)acetate hydrochloride | |

| IUPAC Name | methyl azetidine-2-carboxylate;hydrochloride | PubChem[1] |

| CAS Number | 162698-26-2 | Chem-Impex[3] |

| Molecular Formula | C₅H₁₀ClNO₂ | PubChem[1] |

| Molecular Weight | 151.59 g/mol | Chem-Impex[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For methyl 2-(azetidin-2-yl)acetate hydrochloride, both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 2-(azetidin-2-yl)acetate hydrochloride is expected to show distinct signals for the protons of the azetidine ring, the acetate methylene group, and the methyl ester. The protonation of the azetidine nitrogen in the hydrochloride salt will lead to a downfield shift of the adjacent protons compared to the free base.

Expected ¹H NMR Data (for Hydrochloride Salt in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-4.9 | Triplet | 1H | H-2 |

| ~4.0-4.2 | Multiplet | 2H | H-4 |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~2.8-3.0 | Multiplet | 2H | H-3 |

| ~2.7 | Doublet | 2H | -CH₂-COO- |

Causality Behind Assignments:

-

H-2 (Methine Proton): This proton is attached to the carbon bearing the ester group and is adjacent to the protonated nitrogen, resulting in a downfield shift. Its multiplicity will be a triplet due to coupling with the two diastereotopic protons at the C-3 position.

-

H-4 (Methylene Protons): These protons are adjacent to the protonated nitrogen and will appear as a multiplet due to coupling with the H-3 protons.

-

-OCH₃ (Methyl Protons): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet.

-

H-3 (Methylene Protons): These protons are coupled to both H-2 and H-4, leading to a complex multiplet.

-

-CH₂-COO- (Methylene Protons): These protons are adjacent to the chiral center at C-2 and are therefore diastereotopic. They will couple with the H-2 proton, resulting in a doublet.

Caption: Structure and key proton correlations.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (for Hydrochloride Salt):

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | C=O (Ester) |

| ~58-60 | C-2 |

| ~52-54 | -OCH₃ |

| ~45-47 | C-4 |

| ~38-40 | -CH₂-COO- |

| ~22-24 | C-3 |

Causality Behind Assignments:

-

C=O (Ester Carbonyl): The carbonyl carbon of the ester group is the most deshielded carbon and appears furthest downfield.

-

C-2 (Methine Carbon): This carbon is attached to the nitrogen and the ester group, leading to a significant downfield shift.

-

-OCH₃ (Methyl Carbon): The methyl carbon of the ester appears in the typical region for such functional groups.

-

C-4 (Methylene Carbon): This carbon is adjacent to the nitrogen, causing a downfield shift.

-

-CH₂-COO- (Methylene Carbon): The methylene carbon of the acetate group.

-

C-3 (Methylene Carbon): This is generally the most upfield carbon of the azetidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 2-(azetidin-2-yl)acetate hydrochloride will show characteristic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 (broad) | N-H⁺ | Stretching (protonated amine) |

| ~2950-2850 | C-H | Stretching (aliphatic) |

| ~1740 | C=O | Stretching (ester) |

| ~1200 | C-O | Stretching (ester) |

| ~1100 | C-N | Stretching |

Causality Behind Assignments:

-

The broad absorption in the high-wavenumber region is characteristic of the N-H⁺ stretching vibration of the protonated amine in the hydrochloride salt.

-

The strong, sharp peak around 1740 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester functional group.

-

The C-H stretching vibrations of the aliphatic CH₂ and CH groups appear in their expected region.

-

The C-O and C-N stretching vibrations are found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| 130.0817 | [M+H]⁺ (for the free base, C₆H₁₁NO₂) |

| 152.0636 | [M+Na]⁺ (for the free base) |

Causality Behind Fragmentation:

In Electrospray Ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺. For methyl 2-(azetidin-2-yl)acetate, this would correspond to a mass-to-charge ratio of approximately 130. The high-resolution mass spectrum would provide the exact mass, which can be used to confirm the elemental composition. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-(azetidin-2-yl)acetate hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Caption: General workflow for NMR data acquisition.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument such as a TOF or Orbitrap analyzer to obtain accurate mass measurements.

-

Conclusion

The spectroscopic data for methyl 2-(azetidin-2-yl)acetate, particularly its hydrochloride salt, provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The interpretations and protocols provided in this guide serve as a valuable resource for researchers working with this important heterocyclic building block, facilitating its effective use in the synthesis and development of new chemical entities.

References

-

Capot Chemical. 162698-26-2 | METHYL 2-AZETIDINECARBOXYLATE HYDROCHLORIDE. [Link]

- Abood, Z.H., Merzah, Z.S., & Suhail, H.A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. AIP Conference Proceedings.

-

PubMed. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org.

-

Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. [Link]

-

AIP Publishing. Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

PubChem. Methyl azetidine-2-carboxylate hydrochloride. [Link]

- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)

-

ResearchGate. FIG. 2. EI mass spectrum of the acetate derivative of.... [Link]

-

ResearchGate. FT-IR Absorption band of 2-azetidinone derivatives (4a-j). [Link]

- Sharma, V. P. (n.d.). Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted.

-

PubChem. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1). [Link]

-

ACS Publications. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]

Sources

Whitepaper: Methyl 2-(azetidin-2-yl)acetate in Modern Medicinal Chemistry

Executive Summary

The pursuit of novel chemical space in drug discovery has driven a renaissance in the utilization of strained, saturated heterocycles. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold. This technical guide provides an in-depth analysis of Methyl 2-(azetidin-2-yl)acetate , a highly versatile, bifunctional building block. By offering a rigid framework that alters the spatial vectors of attached pharmacophores, this compound serves as a critical intermediate for synthesizing conformationally restricted analogs of natural products, peptidomimetics, and neurologically active ligands.

Physicochemical Profiling & Structural Significance

The unique reactivity and pharmacological utility of Methyl 2-(azetidin-2-yl)acetate are fundamentally driven by its structural properties. Unlike the relatively unstrained pyrrolidine (five-membered) or piperidine (six-membered) rings, azetidines possess a significant ring strain of approximately 25.4 kcal/mol[1]. This strain not only dictates its synthetic reactivity (e.g., susceptibility to ring-opening under specific conditions) but also reduces the basicity of the nitrogen atom compared to larger homologues, which can favorably modulate the pharmacokinetic profile (e.g., membrane permeability and metabolic stability) of derived drug candidates[1].

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | methyl 2-(azetidin-2-yl)acetate | [2] |

| CAS Registry Number | 1391199-75-9 | [2] |

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Molecular Weight | 129.16 g/mol | [2] |

| Core Ring Strain | ~25.4 kcal/mol | [1] |

| Structural Class | Saturated nitrogen heterocycle (Azetidine) | [3] |

Mechanistic Role in Drug Discovery

Methyl 2-(azetidin-2-yl)acetate is rarely a final active pharmaceutical ingredient (API) itself; rather, it is a foundational scaffold. The 2-position substitution is critical: it creates a chiral center immediately adjacent to the secondary amine, mimicking the topology of the amino acid proline but with a more compact, rigid geometry.

In medicinal chemistry, functionalizing the azetidine core allows researchers to optimize interactions with biological targets, particularly in the central nervous system (CNS). For example, azetidine-derived ligands have shown high potency and selectivity for specific nicotinic acetylcholine receptor (nAChR) subtypes, making them valuable in developing treatments for depression and other neurological disorders[4]. The ester moiety allows for facile homologation, amidation, or reduction, while the secondary amine is primed for alkylation or acylation[3].

Caption: Logical workflow for utilizing the azetidine scaffold in CNS drug discovery and lead optimization.

Experimental Methodology: Synthesis via Arndt-Eistert Homologation

To obtain Methyl 2-(azetidin-2-yl)acetate with high enantiomeric fidelity, researchers often employ the Arndt-Eistert homologation starting from commercially available N-Boc-azetidine-2-carboxylic acid. This method is preferred because it extends the carbon chain by exactly one methylene unit while preserving the stereocenter at C2.

Step-by-Step Protocol

Step 1: Mixed Anhydride Activation

-

Procedure: Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (1.05 eq). Stir for 20 minutes.

-

Causality: The strict maintenance of -15 °C prevents the premature decomposition of the mixed anhydride intermediate and suppresses base-catalyzed racemization at the sensitive C2 chiral center.

Step 2: Diazoketone Formation

-

Procedure: Filter the precipitated NMM-hydrochloride salt rapidly. To the cold filtrate, add a freshly prepared solution of ethereal diazomethane (excess, ~3.0 eq). Allow the reaction to warm to room temperature and stir for 3 hours.

-

Causality: Diazomethane serves a dual purpose: it acts as a nucleophile to attack the mixed anhydride and subsequently as a base to deprotonate the intermediate, yielding a stable, bright-yellow

-diazoketone.

Step 3: Wolff Rearrangement (Self-Validating Step)

-

Procedure: Concentrate the diazoketone in vacuo (behind a blast shield) and redissolve in anhydrous methanol. Add a catalytic amount of silver(I) oxide (Ag₂O, 0.1 eq). Protect the flask from light and heat to 60 °C.

-

Causality & Validation: Ag₂O catalyzes the extrusion of nitrogen gas, triggering a 1,2-alkyl shift to form a highly reactive ketene. The ketene is immediately trapped by the methanol solvent to form the N-Boc-protected methyl ester. Self-Validation: The reaction progress is visually validated by the evolution of N₂ gas bubbles; the cessation of bubbling indicates the complete consumption of the diazoketone.

Step 4: Deprotection and Isolation

-

Procedure: Dissolve the purified N-Boc-methyl 2-(azetidin-2-yl)acetate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the target compound.

-

Causality & Validation: TFA provides the exact acidic threshold required to selectively cleave the tert-butyl carbamate without hydrolyzing the newly formed methyl ester. Self-Validation: TLC analysis (stained with Ninhydrin) will reveal a highly polar, ninhydrin-positive (purple/pink) spot, confirming the successful unmasking of the secondary amine.

Caption: Synthetic pathway for Methyl 2-(azetidin-2-yl)acetate via Arndt-Eistert homologation.

References

-

[2] 1391199-75-9 | Methyl 2-(azetidin-2-yl)acetate - AiFChem. AiFChem. Available at: 2

-

[3] (Azetidin-2-yl)methanamine dihydrochloride - Chem-Impex. Chem-Impex International. Available at: 3

-

[4] Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PubMed Central (PMC), National Institutes of Health. Available at: 4

-

[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: 1

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 1391199-75-9 | Methyl 2-(azetidin-2-yl)acetate - AiFChem [aifchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(azetidin-2-yl)acetate: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(azetidin-2-yl)acetate is a valuable heterocyclic building block in medicinal chemistry, prized for the unique conformational constraints and physicochemical properties imparted by its strained four-membered azetidine ring. As with many small, reactive molecules, ensuring its chemical integrity from receipt through to experimental use is paramount for reproducible and reliable results. This guide provides a comprehensive analysis of the factors influencing the stability of Methyl 2-(azetidin-2-yl)acetate, offers detailed protocols for its storage and handling, and presents a framework for conducting stability assessments.

Introduction: The Structural Significance and Inherent Reactivity of an Azetidine Ester

The structure of Methyl 2-(azetidin-2-yl)acetate combines two key functional groups that dictate its chemical behavior: a secondary amine within a strained azetidine ring and a methyl ester. The azetidine ring, a four-membered saturated heterocycle, is a desirable motif in drug design but is also susceptible to ring-opening reactions under certain conditions.[1] The methyl ester provides a handle for further synthetic transformations but is prone to hydrolysis. Understanding the interplay of these features is critical to preserving the compound's purity. This document serves as a technical resource for professionals to establish robust storage and handling procedures, thereby safeguarding experimental outcomes.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling.

| Property | Value | Source |

| Compound Name | Methyl 2-(azetidin-2-yl)acetate | - |

| CAS Number | 1391199-75-9 | [2] |

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Molecular Weight | 129.16 g/mol | [2] |

| Appearance | (Typically a liquid or low-melting solid) | General chemical knowledge |

| Related Compounds | Methyl 2-(azetidin-3-yl)acetate HCl | [3][4] |

| Methyl 2-(azetidin-3-ylidene)acetate | [5] |

Key Factors Influencing Chemical Stability

The stability of any chemical compound is not an intrinsic constant but is dependent on environmental factors.[6] For Methyl 2-(azetidin-2-yl)acetate, the primary degradation concerns stem from its susceptibility to hydrolysis, thermal stress, and atmospheric contaminants.

Hydrolytic Stability: The Dual Threat of Ester and Ring Integrity

Hydrolysis is arguably the most significant risk. The compound contains two sites susceptible to attack by water:

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acid and base.

-

Azetidine Ring Opening: The strained four-membered ring can undergo nucleophilic attack, leading to ring-opening. This process can also be promoted by acidic or basic conditions, potentially forming various amino acid derivatives.[1][7]

Given these pathways, exposure to moisture, acidic, or basic conditions must be rigorously controlled.

Thermal Stability

Oxidative Stability

Secondary amines, such as the one present in the azetidine ring, can be susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, could lead to the formation of N-oxides or other degradation products.

Incompatible Materials

Based on the functional groups present, the following materials should be considered incompatible and avoided:

-

Strong Oxidizing Agents: Can lead to uncontrolled and potentially hazardous reactions with the amine.[8]

-

Strong Acids and Bases: Will catalyze hydrolytic degradation of both the ester and the azetidine ring.[8][9]

-

Acid Chlorides and Anhydrides: Will readily react with the secondary amine to form amides.

Recommended Storage and Handling Protocols

The following recommendations are designed to mitigate the risks outlined above. For analogous compounds like Methyl 2-(azetidin-3-ylidene)acetate, a storage temperature of 2-8°C is recommended.[5]

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term: -20°CShort-Term (in-use): 2-8°C | Minimizes thermal degradation and slows kinetic rates of all potential degradation pathways.[10] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation of the secondary amine. |

| Moisture | Keep container tightly sealed. Use a desiccator for storage. Handle in a dry environment (e.g., glove box). | Prevents hydrolytic degradation of the ester and potential ring-opening of the azetidine moiety.[8] |

| Light | Store in an amber or opaque vial. | Protects against potential photolytic degradation pathways. |

| Container | Use a clean, dry glass vial with a PTFE-lined cap. | Ensures an inert storage environment and a tight seal. |

Handling Procedure:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.

-

If possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed bag).

-

Use clean, dry syringes or spatulas for dispensing.

-

After dispensing, flush the vial headspace with an inert gas before re-sealing tightly.

-

Return the vial to the appropriate cold storage condition promptly.[11]

Framework for Stability Assessment: A Self-Validating Workflow

To ensure the integrity of a specific lot of Methyl 2-(azetidin-2-yl)acetate, particularly when it will be used in sensitive applications or stored for extended periods, conducting a stability study is recommended.[12][13] This process is a cornerstone of ensuring that a drug candidate is viable and that its critical quality attributes (CQAs) are maintained.[13][14]

Experimental Protocol: Forced Degradation Study

Forced degradation studies intentionally stress the compound to rapidly identify potential degradation pathways and products.[7]

Objective: To identify the degradation products of Methyl 2-(azetidin-2-yl)acetate under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.

Materials:

-

Methyl 2-(azetidin-2-yl)acetate

-

HPLC-grade Acetonitrile and Water

-

Formic Acid (or Trifluoroacetic Acid)

-

Ammonium Hydroxide

-

1 M Hydrochloric Acid

-

1 M Sodium Hydroxide

-

3% Hydrogen Peroxide

-

HPLC system with UV/Vis and Mass Spectrometry (MS) detectors

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of Methyl 2-(azetidin-2-yl)acetate at ~1 mg/mL in acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

-

Control Sample: Dilute 1 mL of stock solution with 1 mL of water and keep at 2-8°C.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to separate the parent compound from any degradants. The mass spectrometer is crucial for the initial identification of degradation products.

Visualization of Key Concepts

The following diagrams illustrate the potential degradation pathways and the workflow for assessing stability.

Caption: Potential degradation pathways for Methyl 2-(azetidin-2-yl)acetate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1391199-75-9|Methyl 2-(azetidin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 3. Methyl 2-(azetidin-3-yl)acetate hydrochloride | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. prescouter.com [prescouter.com]

- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. 氮杂环丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pharmtech.com [pharmtech.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. seed.nih.gov [seed.nih.gov]

"Methyl 2-(azetidin-2-yl)acetate" potential biological activity

The Azetidine Advantage: Methyl 2-(azetidin-2-yl)acetate as a Privileged Scaffold in Modern Drug Discovery

Executive Summary

As pharmaceutical research pivots away from flat, sp2-hybridized aromatic systems, the integration of sp3-rich, conformationally restricted scaffolds has become a cornerstone of modern molecular design[1]. Among these, the azetidine ring—a four-membered nitrogenous heterocycle—offers an unparalleled balance of molecular rigidity and metabolic stability[2]. Specifically, Methyl 2-(azetidin-2-yl)acetate serves as a highly versatile, privileged building block. By providing a functionalizable secondary amine and a homologated acetate side chain, it enables the rapid generation of diverse chemical libraries capable of modulating complex biological pathways, from kinase inhibition to neuroreceptor agonism.

Section 1: Physicochemical Profiling & Structural Rationale

The decision to utilize the azetidine-2-acetate scaffold over its pyrrolidine (five-membered) or piperidine (six-membered) counterparts is driven by its distinct physicochemical profile.

-

Ring Strain & Reactivity: The azetidine ring possesses a considerable ring strain of approximately 25.2 to 25.4 kcal/mol[3],[4]. This strain sits strategically between the highly reactive aziridine (~27.7 kcal/mol) and the relatively unstrained pyrrolidine (~5.8 kcal/mol)[5]. This intermediate strain allows for selective functionalization without spontaneous ring-opening, provided that reaction conditions are carefully controlled[3].

-

Basicity: Despite the significant ring strain, the pKa of the azetidine nitrogen is approximately 11.3, which is remarkably close to that of pyrrolidine (11.31)[3],[6]. This ensures that Methyl 2-(azetidin-2-yl)acetate behaves as a typical, highly nucleophilic secondary amine during electrophilic coupling, yet it imparts a significantly different 3D vector to the resulting substituent.

-

Pharmacokinetic Enhancements: Incorporating the azetidine motif inherently increases the fraction of sp3 carbons (Fsp3). Higher Fsp3 statistically correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced clinical success rates by allowing the molecule to escape "flatland"[1].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | pKa (Conjugate Acid) | Structural Rigidity |

| Aziridine | 3 | ~27.7 | ~7.98 | Extremely high; prone to spontaneous ring-opening. |

| Azetidine | 4 | ~25.2 | ~11.29 | High; stable under controlled conditions, highly 3D. |

| Pyrrolidine | 5 | ~5.8 | ~11.31 | Moderate; highly flexible envelope conformation. |

| Piperidine | 6 | ~0.0 | ~11.22 | Low; stable chair conformation. |

Data synthesized from established thermodynamic and physicochemical literature[3],[6],[5].

Section 2: Biological Activity of Azetidine Derivatives

While Methyl 2-(azetidin-2-yl)acetate itself is a synthetic intermediate, its downstream derivatives exhibit profound biological activities across multiple therapeutic areas:

-

Kinase Inhibition (e.g., JAK/STAT Pathway): Azetidine derivatives are heavily utilized in the design of targeted kinase inhibitors. FDA-approved drugs like baricitinib (a JAK1/2 inhibitor) leverage the azetidine core to optimize receptor selectivity, improve metabolic stability, and fine-tune pharmacokinetics[1]. The 2-acetate side chain of our focus compound can be elaborated into complex amides that fit precisely into the ATP-binding pocket of kinases.

-

Central Nervous System (CNS) Modulation: Derivatives of azetidine-2-carboxylic acid (to which our compound is a homologue) are known to interact with CNS targets, including acting as NMDA receptor agonists[7]. The conformational rigidity of the four-membered ring restricts the spatial arrangement of the pharmacophores, enhancing receptor subtype selectivity.

-

Antibacterial Agents: The azetidine skeleton is the foundational pharmacophore of β-lactam antibiotics (azetidin-2-ones)[8]. Derivatives of 2-substituted azetidines can be cyclized or functionalized to explore novel antibacterial mechanisms, especially against resistant Gram-negative strains[9].

Caption: Azetidine-derived inhibitors blocking the JAK/STAT signaling pathway.

Section 3: Experimental Workflows & Self-Validating Protocols

Working with strained heterocycles requires mechanistic precision. The following protocols for functionalizing Methyl 2-(azetidin-2-yl)acetate are specifically designed to prevent ring-opening and stereochemical degradation.

Protocol 1: Chemoselective N-Acylation

Objective: Functionalize the secondary amine while preserving the strained azetidine ring and the ester group. Causality & Logic: The ~25.2 kcal/mol ring strain makes the azetidine susceptible to nucleophilic ring-opening if the intermediate acylium/ammonium species is subjected to high temperatures or strong nucleophiles[3]. We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base and maintain a strict 0°C environment to kinetically favor N-acylation over ring degradation.

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 2-(azetidin-2-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.

-

Base Addition: Add DIPEA (2.0 eq) dropwise.

-

Self-Validation Step: Ensure the pH of the organic layer is basic (pH ~9 on wet pH paper) before proceeding to prevent acid-catalyzed ring opening.

-

-

Electrophile Addition: Slowly add the desired acyl chloride (1.1 eq) over 15 minutes to prevent exothermic spikes.

-

Monitoring: Stir for 2 hours at 0°C.

-

Self-Validation Step: Monitor via TLC (Ninhydrin stain). The disappearance of the secondary amine spot (which stains purple/pink) validates complete conversion.

-

-

Workup: Quench with saturated aqueous NaHCO3 to neutralize HCl byproducts, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Saponification and Amide Coupling

Objective: Convert the methyl ester to a bioactive amide pharmacophore. Causality & Logic: The C2 proton (adjacent to both the ester and the strained ring) is mildly acidic. Using harsh bases (like NaOH at reflux) can cause epimerization at this stereocenter. We use Lithium Hydroxide (LiOH) at room temperature to ensure stereochemical integrity.

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the N-acylated Methyl 2-(azetidin-2-yl)acetate in a 3:1:1 mixture of THF:MeOH:H2O.

-

Reagent Addition: Add LiOH monohydrate (1.5 eq) at room temperature.

-

Monitoring: Stir for 4 hours.

-

Self-Validation Step: LC-MS analysis must show the disappearance of the methyl ester mass [M+H] and the appearance of the carboxylic acid mass [M-14+H].

-

-

Isolation: Acidify carefully to pH 3 using 1M HCl, extract with Ethyl Acetate, and dry over Na2SO4.

-

Coupling: To generate the final pharmacophore, dissolve the resulting acid in DMF, add HATU (1.2 eq), DIPEA (2.5 eq), and the target primary amine (1.1 eq). Stir at room temperature for 12 hours before standard aqueous workup.

Caption: Step-by-step synthetic workflow for Methyl 2-(azetidin-2-yl)acetate functionalization.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (NIH) URL:[Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: CLOCKSS (Heterocycles) URL:[Link]

-

Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes Source: PMC (NIH) URL: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines Source: RSC Publishing URL: [Link]

-

Azetidine | C3H7N | CID 10422 Source: PubChem (NIH) URL:[Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine Source: ACG Publications URL:[Link]

-

AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS Source: IIP Series URL:[Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. iipseries.org [iipseries.org]

A Technical Guide to Methyl 2-(azetidin-2-yl)acetate as a Proline Analog in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the peptide backbone that are critical for protein folding, stability, and molecular recognition.[1] Consequently, synthetic proline analogs are powerful tools in medicinal chemistry for modulating the biological and physicochemical properties of peptides and small molecules.[1][2] This guide provides an in-depth technical overview of Methyl 2-(azetidin-2-yl)acetate, the methyl ester of L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline. We will explore its synthesis, comparative structural analysis against proline, its impact on peptide conformation, and its applications as a strategic building block in drug design. This document serves as a resource for researchers aiming to leverage the distinct properties of this constrained analog to engineer molecules with enhanced therapeutic potential.

Introduction: The Rationale for Proline Analogs

Proline's five-membered pyrrolidine ring restricts the peptide backbone's phi (Φ) angle and influences the cis-trans isomerization of the preceding peptide bond, a rate-limiting step in protein folding.[1] These properties make proline residues critical determinants of secondary structure, often found in turns and loops.[1] In drug design, modifying or mimicking proline's structure can lead to:

-

Enhanced Metabolic Stability: By altering the structure recognized by proteases.

-

Improved Receptor Binding: By locking the molecule into a bioactive conformation.

-

Modulated Pharmacokinetics: By fine-tuning properties like solubility and cell permeability.[3]

Azetidine-2-carboxylic acid (Aze) and its derivatives, like Methyl 2-(azetidin-2-yl)acetate, represent a class of "ring-contracted" proline analogs.[4] The increased ring strain and altered geometry of the four-membered azetidine ring offer a unique conformational landscape compared to proline, making it a compelling scaffold for chemical and pharmaceutical innovation.[3][5]

Synthesis and Physicochemical Properties

The synthesis of L-azetidine-2-carboxylic acid and its esters can be achieved through various routes, often starting from precursors like α,γ-diaminobutyric acid.[4] One established method involves the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by cyclization with barium hydroxide to yield the optically active product.[4] The methyl ester can then be obtained through standard esterification procedures.

Physicochemical Data: L-Azetidine-2-carboxylic acid

| Property | Value | Source |

| IUPAC Name | (2S)-Azetidine-2-carboxylic acid | |

| CAS Number | 2133-34-8 | [6] |

| Molecular Formula | C₄H₇NO₂ | [4][6] |

| Molecular Weight | 101.10 g/mol | [4][6] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 215 °C | [4] |

| Solubility in Water | 5.0 g/100 mL | [4] |

Note: Data presented is for the parent acid, L-Azetidine-2-carboxylic acid. The methyl ester will have a higher molecular weight and different solubility profiles.

Structural and Conformational Analysis: Aze vs. Pro

The fundamental difference between Aze and Proline (Pro) is the ring size, which has profound stereoelectronic consequences.

Diagram: Structural Comparison

Caption: L-Proline's pyrrolidine ring versus Aze's azetidine ring.

Conformational energy computations reveal that while the overall preferences of Aze and Pro are similar, significant differences exist.[7]

-

Increased Flexibility: Contrary to what might be assumed from a smaller ring, peptides containing Aze are generally somewhat more flexible than their proline-containing counterparts.[7] This is attributed to a decrease in repulsive non-covalent interactions between the ring atoms and neighboring residues.[7]

-

Destabilization of Ordered Structures: The collagen-like extended conformation is energetically less favorable for Aze than for Pro.[7] This effect contributes to a destabilization of the collagen triple helix when Aze is incorporated.[7][8]

-

Turn Induction: While proline is a well-known β-turn inducer, the four-membered ring of Aze residues preferentially forces peptides to adopt γ-turn conformations.[9] This provides a powerful alternative for controlling peptide secondary structure.

The misincorporation of Aze for Pro can lead to protein misfolding and aggregation, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[10][11][12] This underlying biological activity highlights the profound structural impact of the ring contraction.

Applications in Medicinal Chemistry and Peptide Science

The unique conformational properties of Aze make it a valuable building block in drug discovery. Its incorporation can be a strategic choice to fine-tune peptide or small-molecule inhibitors.

-

Constrained Peptides: By replacing proline with Aze, researchers can systematically alter peptide backbone geometry to probe structure-activity relationships (SAR). This can lead to analogs with higher affinity, selectivity, or improved stability. The introduction of the azetidine group can perturb the normal secondary structure of proline-rich sequences.[13]

-

Scaffold for Drug Design: The azetidine ring itself is considered a privileged scaffold in drug discovery.[5] Its high sp³ character, rigidity, and influence on aqueous solubility are desirable traits.[3] Several FDA-approved drugs, such as cobimetinib and baricitinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles.[3]

-

Toxicity and Biological Probe: The natural toxicity of Aze, stemming from its misincorporation into proteins, makes it a useful tool for studying proteotoxic stress and cellular quality control mechanisms.[14][15]

Experimental Protocol: Incorporation into Peptides via SPPS

Methyl 2-(azetidin-2-yl)acetate, appropriately N-protected (e.g., with Fmoc), can be incorporated into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[16][] The general workflow is outlined below.

Diagram: SPPS Workflow for Aze Incorporation

Caption: A typical cycle for adding an Aze residue during SPPS.

Step-by-Step Methodology

This protocol assumes a standard Fmoc/tBu strategy.[16]

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide) to which the preceding amino acid has been coupled and its Fmoc group removed.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Aze-OH (or its corresponding ester precursor after saponification) (2-4 eq.), a coupling reagent like HBTU (1.95 eq.), and an activation base like N,N-diisopropylethylamine (DIEA) (4-6 eq.) in an appropriate solvent (e.g., DMF).[16] Allow to pre-activate for several minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.[16]

-

Causality: The azetidine ring is less sterically hindered than some other non-natural amino acids, so standard coupling times are often sufficient. However, for difficult sequences, a double coupling or the use of a more potent coupling reagent may be necessary.[16]

-

-

Monitoring and Washing: After coupling, wash the resin thoroughly with DMF and DCM. Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling (i.e., disappearance of the free primary amine). A positive (blue) result indicates incomplete coupling, requiring a second coupling step.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the newly added Aze residue, exposing the secondary amine for the next coupling cycle.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is complete, wash the resin and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16]

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry.

Conclusion

Methyl 2-(azetidin-2-yl)acetate and its parent acid are powerful proline analogs that offer medicinal chemists a unique tool to manipulate peptide and small molecule conformation. By contracting proline's five-membered ring to a four-membered azetidine, researchers can alter backbone flexibility and induce specific turn structures, such as the γ-turn.[7][9] This strategic substitution can impart desirable properties, including enhanced metabolic stability and optimized receptor interactions. While its misincorporation in biological systems highlights its potential for toxicity, this same property makes it a valuable probe for studying cellular stress responses.[10][11] As synthetic methodologies become more robust and our understanding of conformational biology deepens, the application of azetidine-based amino acids is set to expand, paving the way for the next generation of precisely engineered therapeutics.

References

-

Zagari A, Némethy G, Scheraga HA. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. 1990;30(9-10):951-9. Available at: [Link]

-

Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant J. 2024. Available at: [Link]

-

Vaidehi, N., et al. Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023;28(3):1091. Available at: [Link]

-

Roy, B., et al. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 (Bethesda). 2020;10(12):4389-4403. Available at: [Link]

-

Energetic contribution to both acidity and conformational stability in peptide models. New J. Chem. 2016. Available at: [Link]

-

Peptide synthesis. Wikipedia. Available at: [Link]

-

Lamb, C., et al. Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Appl Environ Microbiol. 2011;77(18):6420-6. Available at: [Link]

-

Zagari, A., Némethy, G., Scheraga, H.A. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers. 1990;30(9-10):961-6. Available at: [Link]

-

A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Protocols. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar. 2023. Available at: [Link]

-

Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. J Med Chem. 1984;27(9):1147-52. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026. Available at: [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. 2025. Available at: [Link]

-

A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Org Biomol Chem. 2007;5(11):1736-41. Available at: [Link]

-

Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. Available at: [Link]

-

Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules. Available at: [Link]

-

Kubyshkin V, Mykhailiuk PK. Proline Analogues in Drug Design: Current Trends and Future Prospects. J Med Chem. 2024;67(22):20022-20055. Available at: [Link]

-

Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. ResearchGate. 2025. Available at: [Link]

-

(A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... ResearchGate. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. 2023. Available at: [Link]

-

Roy B, et al. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 (Bethesda). 2020;10(12):4389-4403. Available at: [Link]

-

Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. J Org Chem. 2008;73(5):1843-52. Available at: [Link]

-

9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. chemimpex.com [chemimpex.com]

- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-(azetidin-2-yl)acetate: A Technical Guide for Medicinal Chemists

Abstract

Methyl 2-(azetidin-2-yl)acetate is a chiral, non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry. Its strained four-membered azetidine ring offers a unique three-dimensional scaffold that can enhance key pharmacological properties. This guide provides an in-depth analysis of its synthesis, physicochemical characteristics, and strategic applications in drug discovery. We will explore its role as a versatile building block, delve into structure-activity relationships, and provide detailed experimental protocols for its preparation and characterization, offering researchers a comprehensive resource for leveraging this valuable motif in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Saturated heterocycles are foundational elements in this endeavor, and among them, the azetidine ring has emerged as a "privileged" scaffold.[1] This four-membered, nitrogen-containing heterocycle offers a compelling combination of properties that medicinal chemists can exploit to overcome common drug development challenges.[2]

The inherent ring strain of the azetidine moiety, greater than that of a pyrrolidine but less than an aziridine, imparts a rigid, three-dimensional geometry.[3] This conformational rigidity allows for the precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties by:

-

Improving Metabolic Stability: The azetidine core is often more resistant to metabolic degradation compared to larger, more flexible rings.[2]

-

Enhancing Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule.[1]

-

Modulating Basicity (pKa): The pKa of the azetidine nitrogen can be fine-tuned through substitution, allowing for optimal interactions with target proteins.

-

Providing Novel Exit Vectors: The compact structure provides distinct vectors for chemical elaboration, enabling exploration of new chemical space.[3]

Methyl 2-(azetidin-2-yl)acetate, as a bifunctional molecule, serves as an exemplary building block, providing both the advantageous azetidine core and a reactive ester handle for further synthetic elaboration. Its naturally occurring counterpart, L-azetidine-2-carboxylic acid, found in plants like the lily of the valley, hints at the biological relevance of this scaffold.[1][4]

Physicochemical and Structural Characteristics

A comprehensive understanding of the fundamental properties of Methyl 2-(azetidin-2-yl)acetate is crucial for its effective use in the laboratory.

| Property | Value | Source |

| IUPAC Name | methyl 2-(azetidin-2-yl)acetate | PubChem |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[5] |

| Molecular Weight | 129.16 g/mol | PubChem[5] |

| CAS Number | 890849-61-3 | PubChem[5] |

| SMILES | COC(=O)CC1CNC1 | PubChem[5] |

| XLogP3 | -0.3 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Stereochemistry | Contains one stereocenter at C2. Available as a racemate or as individual enantiomers. |

The presence of a stereocenter at the 2-position of the azetidine ring is a critical feature. The absolute stereochemistry can profoundly impact biological activity, making stereocontrolled synthesis or chiral resolution an essential consideration in drug development programs.

Synthesis and Strategic Considerations

The synthesis of Methyl 2-(azetidin-2-yl)acetate and its derivatives can be challenging due to the inherent strain of the four-membered ring. However, several robust synthetic strategies have been developed. A common and effective approach involves the construction of a protected azetidine precursor, followed by functional group manipulation and deprotection.

General Synthetic Workflow

A prevalent strategy begins with a protected azetidin-3-one, which undergoes a Horner-Wadsworth-Emmons (HWE) reaction to install the acetate sidechain as an α,β-unsaturated ester. Subsequent reduction of the double bond and deprotection yields the target compound.

Caption: General synthetic workflow for Methyl 2-(azetidin-2-yl)acetate.

Causality in Experimental Choices

-

Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is frequently chosen to protect the azetidine nitrogen. Its stability under the basic conditions of the HWE reaction and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) make it an ideal choice for this synthetic sequence.[5]

-

Horner-Wadsworth-Emmons Reaction: The HWE reaction is favored over the standard Wittig reaction because the phosphonate byproduct is water-soluble, simplifying purification.[6] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for efficiently generating the phosphonate carbanion without competing side reactions.[7]

-